molecular formula C9H9F3O5S2 B14610190 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate CAS No. 57728-94-6

4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate

Cat. No.: B14610190
CAS No.: 57728-94-6
M. Wt: 318.3 g/mol
InChI Key: HUTKOZUSDVYLTR-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of both methanesulfonyl and trifluoromethanesulfonyl groups attached to a phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonate esters which are valuable intermediates in various chemical reactions.

Preparation Methods

The synthesis of 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-2-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .

Chemical Reactions Analysis

4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which makes the compound highly reactive towards nucleophiles. This reactivity is further enhanced by the presence of the methanesulfonyl group, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate can be compared with other similar compounds such as:

    Tosylates: These compounds contain a toluenesulfonyl group instead of a methanesulfonyl group.

    Mesylates: These compounds contain a methanesulfonyl group but lack the trifluoromethanesulfonyl group.

    Triflates: These compounds contain a trifluoromethanesulfonyl group but lack the methanesulfonyl group.

Properties

CAS No.

57728-94-6

Molecular Formula

C9H9F3O5S2

Molecular Weight

318.3 g/mol

IUPAC Name

(2-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C9H9F3O5S2/c1-6-5-7(18(2,13)14)3-4-8(6)17-19(15,16)9(10,11)12/h3-5H,1-2H3

InChI Key

HUTKOZUSDVYLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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